Glyco-snap-1

概要

説明

It is more stable than other similar compounds, such as S-nitroso-N-acetyl-D,L-penicillamine (SNAP), in aqueous solutions with or without ethylenediaminetetraacetic acid (EDTA) and is relatively stable at high pH levels (pH 8-9) . The compound’s stability and hydrophilicity are attributed to its sugar moiety, which provides specificity and slower decomposition in the presence of thiols like cysteine or glutathione .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Glyco-snap-1 involves the reaction of β-D-glucopyranosylamine with N-acetyl-D,L-penicillamine under nitrosation conditions. The reaction typically requires an aqueous buffer solution and is carried out at low temperatures to ensure the stability of the nitroso group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and the concentration of reagents, to ensure high yield and purity of the final product. The compound is then purified using crystallization techniques and stored under conditions that protect it from light and moisture .

化学反応の分析

Types of Reactions: Glyco-snap-1 primarily undergoes nitrosation reactions due to its nitric oxide donor properties. It can also participate in substitution reactions where the nitroso group is replaced by other functional groups .

Common Reagents and Conditions: Common reagents used in reactions with this compound include thiols such as cysteine and glutathione, which can facilitate the release of nitric oxide. The reactions are typically carried out in aqueous buffer solutions at controlled pH levels to maintain the stability of the compound .

Major Products Formed: The major product formed from the decomposition of this compound is nitric oxide, which is released slowly over time. This controlled release makes it useful in various applications where a steady supply of nitric oxide is required .

科学的研究の応用

Drug Delivery Systems

Glyco-SNAP-1 has been integrated into nanoparticle formulations to enhance drug delivery mechanisms. For instance, studies have demonstrated the conjugation of this compound with gold nanoparticles (AuNPs) for controlled NO release in therapeutic settings, particularly targeting hepatic stellate cells in chronic liver disease models. The ability of these nanoconjugates to attenuate cell proliferation and vascular tube formation highlights their therapeutic potential in liver cirrhosis treatment .

| Study | Findings |

|---|---|

| AuNPs with this compound | Demonstrated controlled NO release and reduced HSC proliferation in vitro. |

Vascular Biology

In vascular biology, this compound has been shown to modulate endothelial function through NO signaling pathways. Research indicates that the activation of endothelial nitric oxide synthase (eNOS) by this compound can enhance lymphangiogenesis, which is critical for tissue regeneration and tumor metastasis control .

| Application | Mechanism |

|---|---|

| Lymphangiogenesis | eNOS activation leads to increased NO levels, promoting lymphatic vessel formation. |

Cardiovascular Health

This compound's role as a nitric oxide donor positions it as a candidate for cardiovascular therapies. Nitric oxide is known for its vasodilatory effects, which can improve blood flow and reduce blood pressure. Experimental models have shown that treatment with this compound can lead to significant improvements in vascular function and reduction in hypertension-related complications .

Cancer Therapy

In oncology, the application of this compound has been explored in the context of tumor growth inhibition. The compound's ability to induce apoptosis in cancer cells through NO-mediated pathways has been documented, showcasing its potential as an adjunct therapy in cancer treatment .

| Cancer Type | Effect of this compound |

|---|---|

| Hepatocellular carcinoma | Induces apoptosis and reduces tumor growth in vitro models. |

Case Study: Chronic Liver Disease

A notable study utilized this compound conjugated with gold nanoparticles to target activated hepatic stellate cells (HSCs). The results indicated a marked reduction in HSC proliferation and vascular tube formation, suggesting that this approach could be pivotal in treating liver fibrosis and cirrhosis .

Case Study: Tumor Metastasis

Another investigation focused on the effects of this compound on lymphatic metastasis. By enhancing eNOS activity, this compound was found to influence lymphatic vessel formation and tumor cell dissemination, providing insights into novel therapeutic strategies for managing metastatic cancers .

作用機序

The mechanism of action of Glyco-snap-1 involves the release of nitric oxide through the decomposition of its nitroso group. The nitric oxide then interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule plays a key role in various physiological processes, including vasodilation, neurotransmission, and immune response .

類似化合物との比較

Glyco-snap-1 is often compared with other nitric oxide donors such as S-nitroso-N-acetyl-D,L-penicillamine (SNAP) and Glyco-snap-2. Compared to SNAP, this compound is more stable in aqueous solutions and decomposes more slowly in the presence of thiols . Glyco-snap-2, another similar compound, also exhibits greater stability but has different structural features that affect its reactivity and applications . The unique stability and controlled release properties of this compound make it particularly valuable in research and industrial applications where a steady supply of nitric oxide is essential .

生物活性

Glyco-SNAP-1 is a modified form of the nitric oxide (NO) donor S-nitroso-N-acetylpenicillamine (SNAP), which has been shown to exhibit distinct biological activities, particularly in the context of endothelial cell function and vascular biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell proliferation, and potential therapeutic implications.

This compound operates primarily through the release of nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation and cell signaling. The compound's structure allows for a slower decomposition in the presence of thiols such as cysteine and glutathione compared to SNAP, enhancing its stability and potentially prolonging its biological effects .

Nitric Oxide Release

The release of NO from this compound has been demonstrated to modulate several cellular pathways:

- Endothelial Cell Proliferation : this compound has been shown to significantly increase endothelial cell proliferation. In studies, concentrations ranging from to mol/L resulted in increased cell numbers, indicating a stimulatory effect on endothelial growth .

- VEGF Pathway Modulation : The compound impacts the vascular endothelial growth factor (VEGF) signaling pathway. It has been reported that this compound can inhibit VEGF-mediated proliferation by acting on VEGFR-2, suggesting a potential role in regulating angiogenesis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Endothelial Cell Proliferation

In a controlled laboratory setting, human umbilical vein endothelial cells (HUVECs) were treated with this compound at varying concentrations. The results indicated a dose-dependent increase in cell proliferation, measured by [^3H]thymidine incorporation. The study concluded that this compound enhances endothelial proliferation through NO-mediated pathways, potentially offering therapeutic benefits in vascular repair and regeneration.

Case Study 2: VEGF-Mediated Effects

Another study investigated the interaction between this compound and VEGF signaling pathways. The addition of this compound inhibited VEGF-induced proliferation in endothelial cells, suggesting that it may counteract excessive angiogenesis associated with various pathological conditions such as cancer and diabetic retinopathy. The modulation of VEGFR-2 activity was highlighted as a crucial mechanism underlying these effects .

Research Findings

Recent research emphasizes the potential therapeutic applications of this compound due to its unique properties:

- Vascular Health : By promoting endothelial function and inhibiting excessive angiogenesis, this compound may serve as a candidate for treating cardiovascular diseases.

- Cancer Therapy : Its ability to modulate VEGF signaling could be harnessed in anti-cancer strategies where angiogenesis plays a pivotal role.

特性

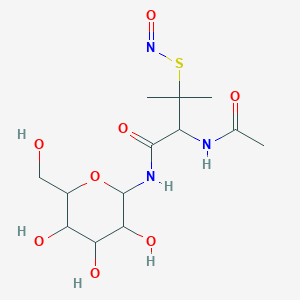

IUPAC Name |

2-acetamido-3-methyl-3-nitrososulfanyl-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(22)15-12-9(21)8(20)7(19)6(4-17)24-12/h6-10,12,17,19-21H,4H2,1-3H3,(H,14,18)(H,15,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMMQEFPNFRVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399539 | |

| Record name | glyco-snap-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188849-81-2 | |

| Record name | glyco-snap-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。